1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-methyl-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-methyl-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a useful research compound. Its molecular formula is C22H25N5O2 and its molecular weight is 391.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 391.20082506 g/mol and the complexity rating of the compound is 623. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-methyl-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a novel triazole derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, particularly focusing on its inhibitory effects on various enzymes relevant to neurodegenerative diseases and its potential therapeutic applications.
- Molecular Formula : C₁₈H₁₈N₄O₂
- Molecular Weight : 334.37 g/mol
- CAS Number : 367913-81-3
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory activity against several enzymes involved in neurodegenerative processes. Notably, it has been studied for its effects on:
-
Monoamine Oxidase (MAO)
- MAO-A and MAO-B Inhibition : The compound has shown selective inhibition of MAO-B with an IC₅₀ value of approximately 0.203 μM, indicating a strong potential for use in treating conditions like Parkinson's disease where MAO-B activity is elevated . The selectivity index (SI) for MAO-B over MAO-A further supports its therapeutic potential.
-
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)
- Compounds structurally similar to this triazole derivative have demonstrated multifunctional inhibitory profiles against AChE and BChE, which are critical in Alzheimer’s disease management . Although specific data for the compound is limited, related studies suggest a promising role in enhancing cholinergic neurotransmission.
Structure-Activity Relationship (SAR)
The structure of the compound plays a crucial role in its biological activity. Variations in substituents on the benzyl and piperidine moieties significantly influence enzyme inhibition potency. For instance:
- The presence of electron-withdrawing groups on the phenyl ring enhances MAO-B inhibition.
- Substituents at specific positions on the piperidine ring can modulate the selectivity and potency against AChE and BChE .
Study 1: Neuroprotective Effects
In a recent study, derivatives of this compound were evaluated for their neuroprotective effects in vitro. Results indicated that compounds with similar structures could reduce oxidative stress markers in neuronal cell lines, suggesting potential applications in neuroprotection .
Study 2: Dual Inhibition Profiles
Another investigation focused on compounds related to this triazole derivative demonstrated dual inhibition of AChE and BACE-1 enzymes. This dual action is particularly relevant for Alzheimer’s disease treatment as it targets both cholinergic deficits and amyloid plaque formation .
Data Table: Biological Activity Summary
Activity | Target Enzyme | IC₅₀ Value (μM) | Selectivity |
---|---|---|---|
MAO-B Inhibition | MAO-B | 0.203 | High |
AChE Inhibition | AChE | TBD | TBD |
BChE Inhibition | BChE | TBD | TBD |
Eigenschaften
IUPAC Name |
2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-methyl-5-pyridin-2-yl-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-25-21(19-9-5-6-12-23-19)24-27(22(25)29)16-20(28)26-13-10-18(11-14-26)15-17-7-3-2-4-8-17/h2-9,12,18H,10-11,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJAMJUWRQPDJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CC(=O)N2CCC(CC2)CC3=CC=CC=C3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.